7-Hexoxyquinoline
Description
7-Hexoxyquinoline is a quinoline derivative with a hexyloxy (-OC₆H₁₃) substituent at the 7-position of the heterocyclic ring. Quinoline derivatives are widely studied for their pharmacological and biochemical properties, particularly in drug metabolism and enzyme interaction studies . This compound is primarily utilized in research settings to investigate the metabolic stability of alkoxy-substituted quinolines, as the length of the alkoxy chain significantly influences its interaction with cytochrome P450 enzymes in the liver .
Properties
CAS No. |
131802-59-0 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
7-hexoxyquinoline |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-11-17-14-9-8-13-7-6-10-16-15(13)12-14/h6-10,12H,2-5,11H2,1H3 |
InChI Key |
ACSASSNGZBRBGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
Other CAS No. |
131802-59-0 |
Synonyms |
7-hexoxyquinoline 7-hexyloxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Alkoxy Chain Length and Metabolic Activity
The metabolic stability of 7-alkoxyquinoline derivatives is inversely correlated with the length of the alkoxy chain. In human liver microsomes, 7-methoxyquinoline exhibits the highest O-dealkylation activity (100%), while 7-hexoxyquinoline shows only 7.5% of this activity. Intermediate derivatives like 7-ethoxyquinoline demonstrate 50% activity . This trend suggests that longer alkoxy chains impose steric hindrance, reducing accessibility to metabolic enzymes.
Table 1: Metabolic Activity and Properties of 7-Alkoxyquinoline Derivatives
| Compound | Alkoxy Chain Length | Metabolic Activity (% of 7-Methoxyquinoline) | Molecular Weight (g/mol) | Key Notes |
|---|---|---|---|---|
| 7-Methoxyquinoline | 1 | 100% | 159.19 | Rapidly metabolized |
| 7-Ethoxyquinoline | 2 | 50% | 173.21 | Moderate metabolism |
| This compound | 6 | 7.5% | 229.31 | Low metabolic rate |
Substituent Type Comparison: Alkoxy vs. Hydroxy
Hydroxy-substituted quinolines, such as 7-hydroxyquinoline, differ markedly in reactivity and application. For instance, 7-hydroxyquinoline (MW: 145.16 g/mol) is a metabolite of 7-methoxyquinoline via O-dealkylation and acts as a chelating agent due to its hydroxyl group .
Research Findings and Implications
The marked reduction in metabolic activity with increasing alkoxy chain length (e.g., this compound vs. 7-methoxyquinoline) highlights the importance of structural optimization in drug design. Longer chains may prolong half-life but could also increase bioaccumulation risks . Conversely, hydroxyquinolines like 8-hydroxyquinoline (a known chelator) demonstrate distinct bioactivity, underscoring how substituent choice dictates functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
